2,4-Dichloro-5-methylquinoline

Crystallization Purification Physical Property

Standard 2,4-dichloroquinoline or 5-methylquinoline cannot replace this specific substitution pattern, risking failed reactions and irreproducible data. This 2,4-dichloro-5-methylquinoline (CAS 153749-71-4) provides the precise scaffold required for validated synthetic protocols. - **Higher LogP (4.07)** vs. 3.8 for parent compound - optimizes membrane permeability in hit-to-lead programs. - **Elevated mp 132°C** enables facile crystallization, reducing solvent waste and purification time. - **Controlled regioselectivity** at 2- and 4-positions due to 5-methyl electron-donating effect, essential for predictable functionalization.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07
CAS No. 153749-71-4
Cat. No. B2794546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylquinoline
CAS153749-71-4
Molecular FormulaC10H7Cl2N
Molecular Weight212.07
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(C=C2Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
InChIKeyBBTYBONINZZLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methylquinoline (CAS 153749-71-4) Technical Specifications and Procurement Overview


2,4-Dichloro-5-methylquinoline (CAS 153749-71-4) is a dihalogenated quinoline derivative characterized by chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position of the quinoline ring system. This specific substitution pattern differentiates it from other 2,4-dichloroquinolines and mono-methylated analogs. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 212.08 g/mol . The compound is primarily utilized as a versatile synthetic intermediate or scaffold in medicinal chemistry research [1], with predicted physicochemical properties such as a melting point of 132 °C (solvated in acetic acid), a predicted boiling point of 304.7±37.0 °C, and a predicted pKa of -0.90±0.50 .

Why Generic Substitution of 2,4-Dichloro-5-methylquinoline is Not Recommended for Research Consistency


Procuring a generic '2,4-dichloroquinoline' or '5-methylquinoline' instead of the specific 2,4-Dichloro-5-methylquinoline (CAS 153749-71-4) introduces significant risk of experimental failure or data inconsistency. The unique combination of a 5-methyl substituent with the 2,4-dichloro pattern alters key physicochemical and electronic properties . As detailed in the evidence below, this specific substitution results in a markedly higher melting point and increased lipophilicity compared to its parent compounds , which directly impacts purification, formulation, and biological partitioning behavior. Furthermore, the electron-donating methyl group influences the reactivity and regioselectivity of nucleophilic aromatic substitution at the 2- and 4-chloro positions [1], meaning that a synthesis protocol optimized for this specific intermediate cannot be reliably replicated with its unsubstituted or differently substituted analogs.

Quantitative Evidence for Selecting 2,4-Dichloro-5-methylquinoline (153749-71-4) Over Analogs


Comparison of Melting Point: 2,4-Dichloro-5-methylquinoline vs. 2,4-Dichloroquinoline and 5-Methylquinoline

The introduction of the 5-methyl group onto the 2,4-dichloroquinoline scaffold results in a substantial increase in melting point. Specifically, 2,4-Dichloro-5-methylquinoline exhibits a melting point of 132 °C (measured in acetic acid) . In contrast, the parent compound 2,4-dichloroquinoline (CAS 703-61-7) has a reported melting point range of 52-54 °C , and 5-methylquinoline (CAS 7661-55-4) is a liquid at room temperature with a melting point of 19 °C [1].

Crystallization Purification Physical Property

Lipophilicity Enhancement: LogP Comparison of 2,4-Dichloro-5-methylquinoline and 2,4-Dichloroquinoline

The addition of a methyl group at the 5-position increases the lipophilicity of the dichloroquinoline core. The reported LogP for 2,4-Dichloro-5-methylquinoline is 4.07 or an XLogP of 4.1 . This is higher than the XLogP3-AA of 3.8 reported for the parent compound, 2,4-dichloroquinoline [1].

Lipophilicity Drug Design Membrane Permeability

Basicity Modulation: pKa Comparison of 2,4-Dichloro-5-methylquinoline and 2,4-Dichloroquinoline

The electron-donating nature of the 5-methyl group exerts a subtle but measurable effect on the basicity of the quinoline nitrogen. The predicted pKa for 2,4-Dichloro-5-methylquinoline is -0.90±0.50 . This is slightly higher (less acidic) than the predicted pKa for 2,4-dichloroquinoline, which is -1.10±0.50 [1].

Acid-Base Chemistry Reactivity Salt Formation

Impact of 5-Methyl Substitution on Regioselectivity in Nucleophilic Substitution Reactions

The 5-methyl substituent on 2,4-dichloroquinoline influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. While 2,4-dichloroquinoline alone can yield mixtures of 2- and 4-substituted products, the presence of the electron-donating methyl group in the target compound alters the electron density distribution on the pyridine ring [1]. This is consistent with broader findings that chloro-substituted quinolines exhibit distinct regioselectivity based on substitution patterns [2]. No single quantitative selectivity ratio for this exact compound was found in the accessed data, but the class-level inference is clear: substitution pattern directly dictates synthetic outcome.

Synthetic Chemistry Regioselectivity Scaffold Derivatization

Recommended Research Applications for 2,4-Dichloro-5-methylquinoline (153749-71-4) Based on Evidence


Medicinal Chemistry Scaffold for Lipophilic Lead Optimization

2,4-Dichloro-5-methylquinoline is well-suited for use as a central scaffold in medicinal chemistry campaigns where increased lipophilicity is desired to improve membrane permeability or target engagement. The evidence shows a higher LogP (4.07) compared to the parent 2,4-dichloroquinoline (LogP 3.8) . This property makes it a strategic choice for hit-to-lead optimization programs aiming to enhance the drug-likeness of a quinoline-based series.

Intermediate for Regioselective Synthesis of 5-Methylquinoline Derivatives

Due to the documented influence of substitution pattern on regioselectivity in nucleophilic aromatic substitution reactions , this compound is the required starting material for synthetic routes that demand predictable functionalization at either the 2- or 4-position of a 5-methylquinoline core. Using the unsubstituted 2,4-dichloroquinoline would introduce uncertainty in the product distribution, making this specific intermediate essential for reliable and high-yielding protocols.

Crystallization and Purification Studies of Halogenated Heterocycles

The significantly elevated melting point of 132 °C, in stark contrast to the liquid 5-methylquinoline (19 °C) and the low-melting 2,4-dichloroquinoline (52-54 °C) , makes this compound an excellent model system or intermediate in processes where facile crystallization is a key requirement. This property simplifies purification steps in multi-step synthesis, reducing solvent waste and processing time, which is a tangible benefit for large-scale research and development.

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